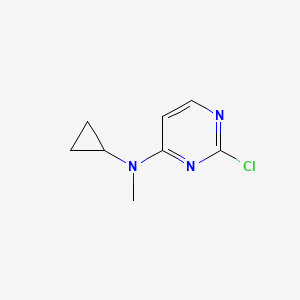
2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with cyclopropylamine and methylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino-substituted pyrimidines.
科学研究应用
2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound .
相似化合物的比较
Similar Compounds
- 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
- N-(2-pyridylmethyl)-2-hydroxy-methyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various synthetic and research applications .
生物活性
2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine is a compound belonging to the pyrimidine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀ClN₃, with a molecular weight of approximately 185.64 g/mol. The compound features a chlorinated pyrimidine ring with cyclopropyl and methyl substituents, contributing to its unique chemical properties.
Biological Activity Overview
Research indicates that compounds in the pyrimidine class, including this compound, exhibit various biological activities:
- Anticancer Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against tumor cells, indicating potential as anticancer agents .
- Kinase Inhibition : Pyrimidine derivatives are known to modulate kinase activity, which plays a crucial role in cancer and other diseases. The compound may interact with specific kinases, influencing cellular signaling pathways .
The mechanism of action for this compound involves its ability to bind to specific molecular targets within cells. The presence of chlorine and cyclopropyl groups enhances its lipophilicity and potential to disrupt cellular processes by interacting with enzymes and receptors.
Structure-Activity Relationships (SAR)
The SAR of pyrimidine derivatives suggests that the presence of electron-withdrawing groups like chlorine enhances biological activity. Compounds with similar structural features have shown improved potency against various targets, indicating that modifications at specific positions on the pyrimidine ring can significantly affect their pharmacological profiles .
Case Studies and Research Findings
- Antiproliferative Effects : In studies assessing the antiproliferative activity of synthesized pyrimidine derivatives, compounds structurally similar to this compound exhibited IC50 values below 10 µM against HeLa and other tumor cell lines .
- Kinase Activity Modulation : A study demonstrated that related compounds effectively inhibited FLT3 kinase activity, which is crucial in hematologic malignancies. The IC50 values reported were significantly lower than those for standard treatments, highlighting the potential therapeutic application of these compounds in oncology .
- Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory activity by inhibiting COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a broader therapeutic potential beyond oncology.
Comparative Analysis
The following table summarizes key characteristics and biological activities of selected pyrimidine derivatives compared to this compound:
| Compound Name | Molecular Formula | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| This compound | C₈H₁₀ClN₃ | Anticancer, Kinase Inhibition | <10 |
| 5-(2-chloroethyl)-2,4-dichloropyrimidine | C₇H₅Cl₂N₃ | Antiproliferative | 4.24 |
| Ponatinib | C₂₂H₂₃ClN₆O₂ | Kinase Inhibition (FLT3) | 67 |
| Celecoxib | C₁₈H₁₅ClN₂O₃S | COX Inhibition | 0.04 |
属性
CAS 编号 |
138609-96-8 |
|---|---|
分子式 |
C8H10ClN3 |
分子量 |
183.64 g/mol |
IUPAC 名称 |
2-chloro-N-cyclopropyl-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H10ClN3/c1-12(6-2-3-6)7-4-5-10-8(9)11-7/h4-6H,2-3H2,1H3 |
InChI 键 |
VAQCGNYAXBFKPS-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CC1)C2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















